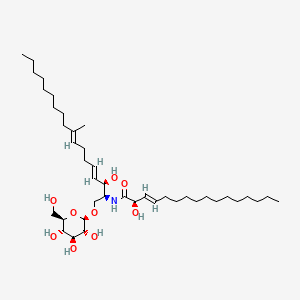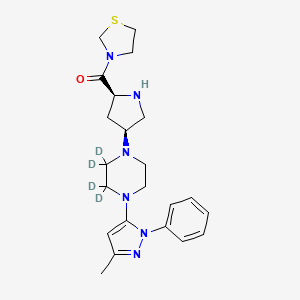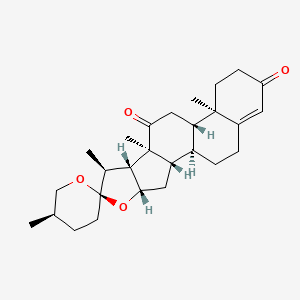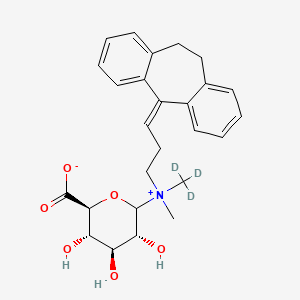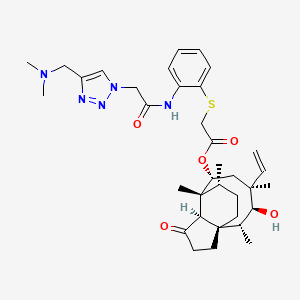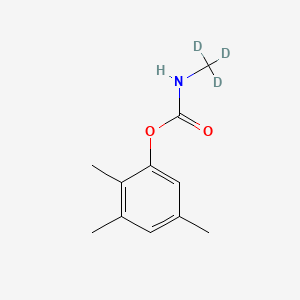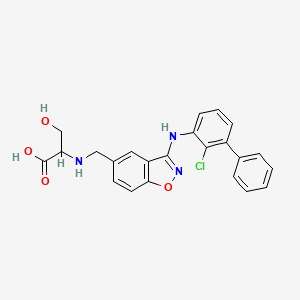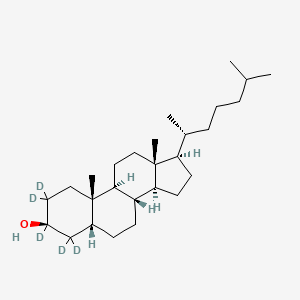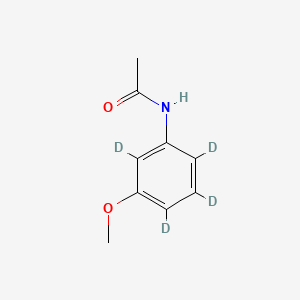
N-(3-Methoxyphenyl)acetamide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxyphenyl)acetamide-d4 is a deuterated analogue of N-(3-Methoxyphenyl)acetamide. It is a stable isotope-labeled compound, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This compound is often used in scientific research as an intermediate in the synthesis of other labeled compounds, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)acetamide-d4 typically involves the reaction of 3-methoxyaniline with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product. The general reaction scheme is as follows:
Starting Materials: 3-Methoxyaniline, Acetic Anhydride, Deuterium Source (e.g., Deuterium Oxide)
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)acetamide-d4 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Phenol derivatives
Reduction: Amines
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(3-Methoxyphenyl)acetamide-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of other labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in the development of labeled pharmaceuticals for diagnostic purposes.
Industry: Applied in the production of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)acetamide-d4 is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have a direct biological effect but is used to trace the metabolic pathways and interactions of labeled compounds in biological systems. The deuterium atoms in the molecule provide a unique signature that can be detected using various analytical techniques, allowing researchers to study the distribution and metabolism of the labeled compounds .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)acetamide: The non-deuterated analogue of N-(3-Methoxyphenyl)acetamide-d4.
N-(4-Methoxyphenyl)acetamide: A similar compound with the methoxy group in the para position.
N-(3-Methylphenyl)acetamide: A similar compound with a methyl group instead of a methoxy group.
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in scientific research, particularly in tracing metabolic pathways and studying the interactions of labeled compounds. The presence of deuterium atoms allows for precise detection and quantification using techniques such as mass spectrometry .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
N-(2,3,4,6-tetradeuterio-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)/i3D,4D,5D,6D |
InChI Key |
OIEFZHJNURGFFI-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])NC(=O)C)[2H] |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


